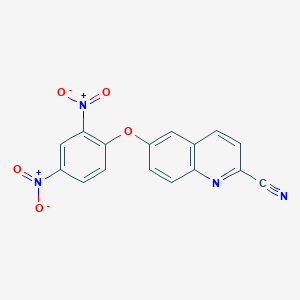
Ethyl 2-nitro-3-(thiophen-3-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-nitro-3-(thiophen-3-yl)benzoate is a compound that belongs to the class of nitrobenzoates, which are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of the thiophene ring in its structure adds to its chemical versatility and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-nitro-3-(thiophen-3-yl)benzoate typically involves a multi-step process. One common method starts with the nitration of a suitable benzoate precursor, followed by the introduction of the thiophene ring through a coupling reaction. The final step involves esterification to form the ethyl ester. Reaction conditions often include the use of strong acids for nitration, palladium catalysts for coupling reactions, and acidic or basic conditions for esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-nitro-3-(thiophen-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various substituents on the aromatic ring, depending on the reagents used.
Scientific Research Applications
Ethyl 2-nitro-3-(thiophen-3-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-nitro-3-(thiophen-3-yl)benzoate largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiophene ring may also play a role in binding to specific enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-nitrobenzoate: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
Methyl 2-nitro-3-(thiophen-3-yl)benzoate: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its physical and chemical properties.
2-Nitro-3-(thiophen-3-yl)benzoic acid: The carboxylic acid derivative, which has different solubility and reactivity compared to the ester.
Uniqueness
This compound stands out due to the presence of both the nitro and thiophene groups, which confer unique chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound in research and industry .
Properties
CAS No. |
919087-92-6 |
|---|---|
Molecular Formula |
C13H11NO4S |
Molecular Weight |
277.30 g/mol |
IUPAC Name |
ethyl 2-nitro-3-thiophen-3-ylbenzoate |
InChI |
InChI=1S/C13H11NO4S/c1-2-18-13(15)11-5-3-4-10(12(11)14(16)17)9-6-7-19-8-9/h3-8H,2H2,1H3 |
InChI Key |
ZZIQTXUOUSJSAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1[N+](=O)[O-])C2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, (4-bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)-](/img/structure/B12628752.png)
![5-[[2-[[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]pentanoic acid](/img/structure/B12628764.png)
![methyl 5-(4-iodophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12628773.png)


![1-{Phenyl[4-(1H-pyrazol-4-yl)phenyl]methyl}piperazine](/img/structure/B12628794.png)

![N-[2-(4-Hydroxyphenyl)ethyl]-3-(methylsulfanyl)propanamide](/img/structure/B12628799.png)

![(6R)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12628805.png)
![2,6-dichloro-N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12628807.png)

![1,3,4-Thiadiazole-2-methanol, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12628816.png)
![{[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12628817.png)
